molecular formula C43H30N2 B15330459 9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

Cat. No.: B15330459
M. Wt: 574.7 g/mol
InChI Key: UQOXZKUYTQTRAD-UHFFFAOYSA-N
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Description

“9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the carbazole moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or carbazole groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the phenyl or carbazole rings.

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Photochemistry: Acts as a photosensitizer in various photochemical reactions.

Biology and Medicine

    Anticancer Agents: Acridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA.

    Antimicrobial Agents: Some derivatives exhibit antimicrobial properties.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors and stability.

    Material Science: Incorporated into polymers and other materials to enhance their electronic properties.

Mechanism of Action

The mechanism of action of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” depends on its application:

    In biological systems: It may intercalate with DNA, disrupting replication and transcription processes.

    In organic electronics: It functions by facilitating charge transport and light emission through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Carbazole Derivatives: Compounds like 9-ethylcarbazole, which are used in similar applications in organic electronics and photochemistry.

Uniqueness

“9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” is unique due to its specific structural combination of acridine and carbazole moieties, which may impart distinct electronic and photophysical properties compared to other acridine or carbazole derivatives.

Properties

Molecular Formula

C43H30N2

Molecular Weight

574.7 g/mol

IUPAC Name

9,9-diphenyl-10-(9-phenylcarbazol-3-yl)acridine

InChI

InChI=1S/C43H30N2/c1-4-16-31(17-5-1)43(32-18-6-2-7-19-32)37-23-11-14-26-41(37)45(42-27-15-12-24-38(42)43)34-28-29-40-36(30-34)35-22-10-13-25-39(35)44(40)33-20-8-3-9-21-33/h1-30H

InChI Key

UQOXZKUYTQTRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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